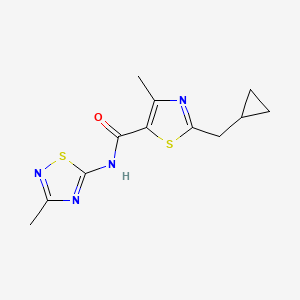![molecular formula C11H17N3O2 B7631930 Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate](/img/structure/B7631930.png)
Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate, also known as Methyl-EAA, is a synthetic compound that belongs to the family of amino-cyclopropane carboxylates. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate is not fully understood, but it is believed to act on the GABAergic system by modulating the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the central nervous system. By enhancing the activity of GABA receptors, Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate can reduce neuronal excitability and exert its therapeutic effects.
Biochemical and Physiological Effects:
Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate has been shown to have a range of biochemical and physiological effects. It can reduce the release of inflammatory mediators, such as cytokines and prostaglandins, and inhibit the activity of cyclooxygenase enzymes. The compound can also modulate the expression of various genes involved in neuronal signaling and synaptic plasticity. Additionally, Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, there are some limitations to using Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate in lab experiments. The compound has a relatively short half-life, which can make it challenging to study its long-term effects. Additionally, the compound's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate. One area of interest is the compound's potential as a therapeutic agent for various neurological disorders. Further studies are needed to investigate the efficacy and safety of Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate in human clinical trials. Additionally, research is needed to understand the compound's mechanism of action and its effects on neuronal signaling and synaptic plasticity. Finally, studies are needed to investigate the potential of Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate as a tool for studying the GABAergic system and its role in neurological function and disease.
Métodos De Síntesis
Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate is a synthetic compound that can be prepared through a multistep process involving the reaction of 2-ethylpyrazole with ethyl chloroformate, followed by the addition of cyclopropanecarboxylic acid and methylamine. The final product is obtained after purification and isolation through chromatography techniques. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. The compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as Alzheimer's, Parkinson's, and epilepsy.
Propiedades
IUPAC Name |
methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-3-14-9(4-7-13-14)8-12-11(5-6-11)10(15)16-2/h4,7,12H,3,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECVAWKQBRFGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC2(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Methylpropylsulfanyl)pyrido[2,3-b]pyrazine](/img/structure/B7631856.png)

![4-(4-Methylsulfonylphenyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631873.png)
![2-ethylsulfonyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B7631882.png)
![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B7631888.png)


![1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7631918.png)


![N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7631948.png)

![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone](/img/structure/B7631968.png)
![N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide](/img/structure/B7631969.png)